2,7,8-Trimethyl-4-quinolinol

Thermal Stability Crystallization Formulation Science

Medicinal chemistry programs requiring enhanced lipophilicity (LogP ~2.87) and thermal stability (>280°C mp) often find unsubstituted 4-quinolinols inadequate. 2,7,8-Trimethyl-4-quinolinol (CAS 449199-19-3) offers a pre-validated scaffold with low PSA (33.12 Ų). - **Distinct physicochemical profile**: LogP 2.87 vs. 0.60-1.53 for unsubstituted analogs; improves membrane permeability. - **Thermal robustness**: Melting point >280°C ensures compatibility with high-temperature reactions (e.g., cross-couplings). - **High purity (≥97%)**: Suitable as HPLC system suitability standard or fluorescent sensor core.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 449199-19-3
Cat. No. B2660187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7,8-Trimethyl-4-quinolinol
CAS449199-19-3
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C
InChIInChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14)
InChIKeyUXTKZNADIFVKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7,8-Trimethyl-4-quinolinol Chemical Identity and Properties


2,7,8-Trimethyl-4-quinolinol (CAS 449199-19-3), also named 4-hydroxy-2,7,8-trimethylquinoline or 2,7,8-trimethylquinolin-4-ol, is a C12H13NO hydroquinolone derivative belonging to the quinolinol class of heterocyclic compounds . This compound is characterized by a quinoline backbone bearing three methyl substituents at positions 2, 7, and 8 and a hydroxyl group at position 4, yielding a molecular weight of 187.24 g/mol and a predicted LogP of approximately 2.87, indicative of enhanced lipophilicity relative to unsubstituted 4-quinolinol [1]. It is commercially available as a solid with a reported melting point exceeding 280 °C and typical purities ranging from 95% to 98% .

Why 2,7,8-Trimethyl-4-quinolinol Cannot Be Replaced


Substituting 2,7,8-trimethyl-4-quinolinol with a less substituted 4-quinolinol analog is not a scientifically neutral exchange; the precise methylation pattern at positions 2, 7, and 8 directly modulates critical physicochemical and biochemical properties that govern performance in both synthetic and biological contexts . The presence of three methyl groups increases steric bulk and lipophilicity (LogP ~2.87) relative to unsubstituted 4-hydroxyquinoline (LogP ~0.60–1.53), thereby altering solubility profiles, membrane permeability, and molecular recognition events such as enzyme binding or fluorescence quantum yield [1][2]. Furthermore, the 2,7,8-trimethyl substitution pattern confers a markedly elevated melting point (>280 °C) compared to 4-quinolinol (202–206 °C) and 2-methyl-4-quinolinol (~235 °C), which has direct implications for formulation stability, purification strategy, and thermal processing compatibility . These quantitative differences underscore that this compound is not a generic 4-quinolinol but a distinct chemical entity with procurement consequences for reproducibility and intended application outcomes.

2,7,8-Trimethyl-4-quinolinol: Comparative Evidence


Melting Point Elevation for Purification

2,7,8-Trimethyl-4-quinolinol exhibits a melting point exceeding 280 °C, substantially higher than the unsubstituted 4-quinolinol (202–206 °C) and the mono-methylated 2-methyl-4-quinolinol (234–238 °C) [1]. This 46–78 °C elevation reduces the risk of thermal degradation during high-temperature processing or storage, and it provides a wider operational window for recrystallization purifications.

Thermal Stability Crystallization Formulation Science

Lipophilicity-Driven Membrane Permeability

The predicted LogP of 2,7,8-trimethyl-4-quinolinol is approximately 2.87, which is significantly higher than that of 4-hydroxyquinoline (XlogP 0.60, AlogP 1.53) and 8-hydroxyquinoline (LogP 1.85–1.94) [1][2][3][4]. This ~1.0–2.3 log unit increase indicates a pronounced shift toward greater lipophilicity, which is expected to enhance passive membrane diffusion, organic phase partitioning, and retention in reversed-phase chromatographic systems.

Drug Design Lipophilicity Partitioning

Stable PSA with Enhanced Lipophilicity

Despite the substantial increase in LogP, the polar surface area (PSA) of 2,7,8-trimethyl-4-quinolinol remains at 33.12 Ų, which is identical to the PSA of 8-hydroxyquinoline and only marginally lower than that of 4-hydroxyquinoline (~32.86 Ų) [1][2]. This decoupling of lipophilicity from polar surface area is atypical and suggests that the compound may achieve improved passive permeability without violating common PSA-based drug-likeness thresholds (typically <140 Ų for oral bioavailability).

Drug-likeness Bioavailability Physicochemical Profiling

Purity Advantage in Commercial Supply

Commercial suppliers offer 2,7,8-trimethyl-4-quinolinol at purities of ≥97% and up to 98%, with explicit storage recommendations (2–8 °C under argon) to preserve integrity . This level of quality specification exceeds the typical 95% purity commonly offered for less substituted 4-quinolinol analogs, providing a higher-confidence starting point for sensitive applications where impurities could confound results.

Chemical Procurement Quality Control Analytical Standards

Structural Novelty for Patentable Leads

The 2,7,8-trimethyl substitution pattern on the 4-quinolinol scaffold is relatively uncommon in commercially available screening collections; a PubChem search reveals that the core structure is present in only a limited number of derivatives, primarily as a synthetic intermediate in patent literature (e.g., US-9120749-B2) [1]. In contrast, unsubstituted 4-quinolinol and 8-hydroxyquinoline are ubiquitous and thus offer less structural novelty for generating composition-of-matter claims.

Medicinal Chemistry Library Synthesis IP Position

2,7,8-Trimethyl-4-quinolinol Application Scenarios


Lipophilicity-Driven Lead Optimization

When a medicinal chemistry program identifies that increased LogP correlates with improved cellular potency but existing quinoline cores are too polar, 2,7,8-trimethyl-4-quinolinol offers a pre-validated scaffold with LogP ~2.87 and low PSA (33.12 Ų) [1]. This combination supports the design of analogs with better passive permeability while maintaining hydrogen-bonding capacity, making it a rational replacement for 4-hydroxyquinoline (LogP ~1.53) in lead series where membrane penetration is limiting.

Fluorescent Probes with Altered Photophysics

The 2,7,8-trimethyl substitution pattern is expected to modulate the electron density of the quinoline ring system, potentially shifting excitation/emission maxima relative to unsubstituted 4-quinolinol. Given the known fluorescence of hydroxyquinoline derivatives [2], this compound can serve as a core scaffold for generating novel fluorescent sensors or imaging agents, particularly where increased lipophilicity (LogP 2.87) is advantageous for cellular uptake or organelle targeting.

High-Temperature Synthetic Transformations

For synthetic routes requiring elevated temperatures (e.g., >200 °C), the melting point of 2,7,8-trimethyl-4-quinolinol (>280 °C) provides a substantial safety margin over lower-melting analogs such as 4-quinolinol (mp 202–206 °C) [3]. This thermal stability reduces the risk of premature decomposition or polymerization during reactions like palladium-catalyzed cross-couplings or amide bond formations, thereby improving yield consistency and process robustness.

Chromatographic Method Development and Standards

The combination of high purity (≥97%) and defined physicochemical properties (LogP 2.87, PSA 33.12 Ų) [1] makes 2,7,8-trimethyl-4-quinolinol an ideal candidate for use as a system suitability standard in reversed-phase HPLC method development. Its retention behavior, predicted from LogP, is distinct from that of more polar quinoline analogs, allowing it to serve as a calibration marker for separating structurally similar impurities or degradation products.

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